molecular formula C15H23FN2O2S B2628254 3-fluoro-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzenesulfonamide CAS No. 321713-96-6

3-fluoro-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzenesulfonamide

Cat. No.: B2628254
CAS No.: 321713-96-6
M. Wt: 314.42
InChI Key: UOXYDFNQBDKQEA-UHFFFAOYSA-N
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Description

Its molecular formula is C15H23FN2O2S, and it has an average mass of 314.419 Da .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-fluoro-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzenesulfonamide typically involves the reaction of 3-fluorobenzenesulfonyl chloride with 2,2,6,6-tetramethylpiperidine under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the nucleophilic substitution reaction. The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography to obtain the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

3-fluoro-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzenesulfonamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as oxone to form corresponding sulfonyl derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine atom, using nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Oxone, in the presence of a suitable solvent like acetonitrile, is commonly used for oxidation reactions.

    Reduction: Lithium aluminum hydride in anhydrous ether is a typical reagent for reduction reactions.

    Substitution: Nucleophilic substitution reactions often require the use of bases like triethylamine and solvents such as dichloromethane.

Major Products Formed

    Oxidation: Sulfonyl derivatives

    Reduction: Amine derivatives

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-fluoro-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzenesulfonamide has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and as a catalyst in various chemical reactions.

    Biology: Investigated for its potential use in biochemical assays and as a probe for studying enzyme activities.

    Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs targeting specific biological pathways.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 3-fluoro-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of their activity. The compound’s unique structure allows it to bind selectively to these targets, thereby exerting its effects through various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • 4-fluoro-3-methyl-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzenesulfonamide
  • 4-fluoro-N-(2,2,6,6-tetramethyl-piperidin-4-yl)benzenesulfonamide

Uniqueness

3-fluoro-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzenesulfonamide stands out due to its specific substitution pattern, which imparts unique chemical and physical properties. This makes it particularly valuable in applications where selective reactivity and stability are crucial.

Properties

IUPAC Name

3-fluoro-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23FN2O2S/c1-14(2)9-12(10-15(3,4)18-14)17-21(19,20)13-7-5-6-11(16)8-13/h5-8,12,17-18H,9-10H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOXYDFNQBDKQEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(CC(N1)(C)C)NS(=O)(=O)C2=CC=CC(=C2)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23FN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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